molecular formula C11H12N2O2S B8610366 Ethyl N-1,3-benzothiazol-2-ylglycinate

Ethyl N-1,3-benzothiazol-2-ylglycinate

Cat. No. B8610366
M. Wt: 236.29 g/mol
InChI Key: FFUXVJKMTZCZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-1,3-benzothiazol-2-ylglycinate is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl N-1,3-benzothiazol-2-ylglycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-1,3-benzothiazol-2-ylglycinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)acetate

InChI

InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-12-11-13-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

FFUXVJKMTZCZPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the suspension of 0.2 g (5 mmol) 60% sodium hydride in 5 ml dimethylformamide in small portions 0.89 g (5 mmol) 1,3-benzothiazol-2-ylformamide, then after 30 minutes of stirring, dropwise the solution of 0.92 g (5.5 mmol) ethyl bromoacetate in 2 ml dimethylformamide are added and the mixture is stirred at room temperature for 4 hours. The reaction mixture is poured onto ice-water mixture, the precipitated crystals are filtered off. 0.85 g title compound is obtained. LC/MS[MH+]=237 (C11H12N2O2S 236.294). The mixture of N2-1,3-benzothiazol-2-yl-N1-{3-[(3,4-dichlorobenzyl)(methyl)amino]propyl}glicinamide 0.68 g (2.88 mmol) ethyl N-1,3-benzothiazol-2-ylglicinate and 0.81 g (2.88 mmol) N-(3,4-dichlorobenzyl)-N-(methyl)propane-1,3-diamine is heated at 100° C. for 2 hours. The crude melt is purified by column chromatography using chloroform-methanol 19:1 mixture as eluent. 500 mg title compound is obtained as crystals.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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